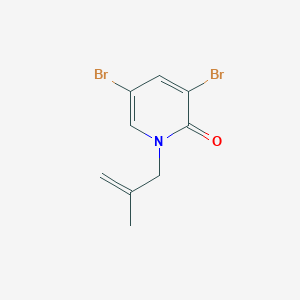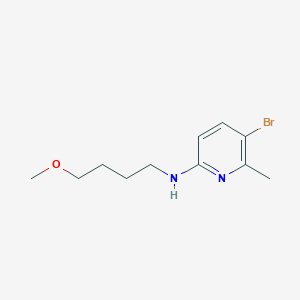
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine, also known as BME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is not fully understood, but it is believed to involve the formation of metal complexes with biological targets, such as enzymes and receptors. The metal complexes can modulate the activity of these targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been shown to exhibit various biochemical and physiological effects, depending on the metal ion and biological target involved. For example, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes have been reported to exhibit anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes have also been shown to modulate the activity of neurotransmitter receptors in the brain, leading to potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and activity. Additionally, the synthesis of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes can be challenging, requiring optimization of the reaction conditions and purification methods.
Orientations Futures
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine, including the synthesis of new N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes with improved activity and selectivity, the investigation of the mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes, and the evaluation of the toxicity and pharmacokinetics of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes in vivo. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can be used as a starting material for the synthesis of new ligands and metal complexes with potential applications in various fields, such as catalysis, sensing, and drug discovery.
Conclusion
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves the reaction between 5-bromo-6-methylpyridin-2-amine and N,N-dimethylethylenediamine, and the resulting N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can be used as a ligand for the synthesis of metal complexes with potential applications in medicinal chemistry, materials science, and analytical chemistry. N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several advantages for lab experiments, but also has some limitations, and there are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves the reaction between 5-bromo-6-methylpyridin-2-amine and N,N-dimethylethylenediamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The yield of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been employed as a chelating agent for the determination of metal ions in environmental and biological samples.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c1-8-9(11)4-5-10(13-8)12-6-7-14(2)3/h4-5H,6-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDELWLQKUNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCN(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
